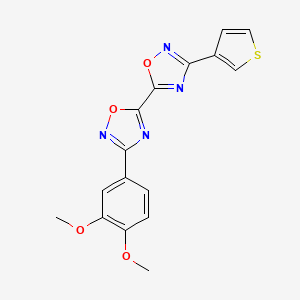
3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole (DTO) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The unique structural features of DTO make it an attractive candidate for drug development, as it possesses a range of biological activities that can be harnessed for various biomedical applications.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiproliferative activities. This compound has been shown to scavenge free radicals and protect cells from oxidative stress-induced damage. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. Furthermore, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of biological activities. However, this compound also has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole, including the development of more efficient synthesis methods, the optimization of its therapeutic potential, and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential of this compound in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Furthermore, the development of this compound derivatives with improved solubility and bioavailability could enhance its therapeutic potential and facilitate its clinical translation.
Métodos De Síntesis
3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form 3-(3,4-dimethoxyphenyl)-1-thiosemicarbazide. This intermediate compound is then reacted with 3-bromothiophene in the presence of a base to form this compound. The synthesis of this compound is a relatively simple process that can be performed on a large scale, making it a viable candidate for drug development.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)-3'-(3-thienyl)-5,5'-bi-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, infectious diseases, and neurological disorders. In cancer research, this compound has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In infectious disease research, this compound has been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens. In neuropharmacology, this compound has been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-21-11-4-3-9(7-12(11)22-2)13-17-15(23-19-13)16-18-14(20-24-16)10-5-6-25-8-10/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVADGJKDRZRFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CSC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2419751.png)
![2-[[Cyclohexyl(oxo)methyl]amino]-3-thiophenecarboxamide](/img/structure/B2419752.png)
![Sodium 4'-methoxy-[1,1'-biphenyl]-4-sulfonate](/img/structure/B2419753.png)
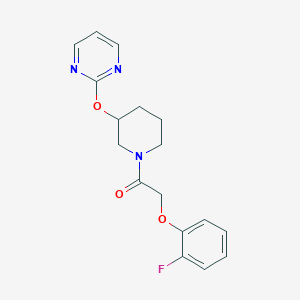
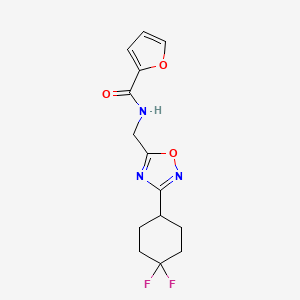
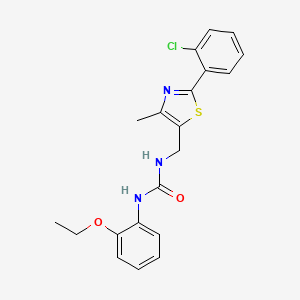
![[6-(3,3,3-Trifluoropropyl)pyridin-3-yl]methanamine;hydrochloride](/img/structure/B2419761.png)
![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2419762.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2419764.png)
![N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/no-structure.png)
![N-(3-fluorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2419768.png)
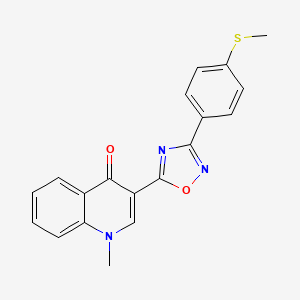
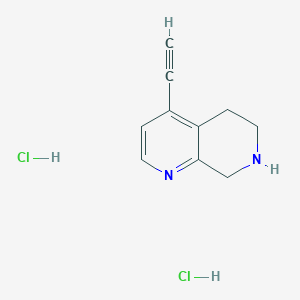
![6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2419772.png)